molecular formula C15H15ClN2O2 B3174552 N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide CAS No. 953894-96-7

N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide

Cat. No. B3174552
CAS RN: 953894-96-7
M. Wt: 290.74 g/mol
InChI Key: BBIWUNVEANSPHC-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide, commonly known as aminomethylchlorophenoxyacetamide (AMCP) is a synthetic compound with a wide range of potential applications in scientific research. AMCP is a white solid that is soluble in water, methanol, and ethanol. It is a useful reagent that is used in a variety of biochemical and physiological studies due to its ability to inhibit enzymes, such as cyclooxygenase-2 (COX-2), and to act as an agonist for certain receptors.

Scientific Research Applications

Thiophene Analogues of Carcinogens

Research on thiophene analogues of carcinogens such as benzidine and 4-aminobiphenyl, which have structures partially similar to N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide, indicates that replacing an aromatic ring with an isosteric or isoelectronic ring can retain biological activity. These studies explore potential carcinogenicity through in vitro evaluations, suggesting an interest in the structural activity relationships of aromatic compounds (Ashby et al., 1978).

Advanced Oxidation Processes for Acetaminophen Degradation

Research into the degradation of acetaminophen, a commonly used medication, through advanced oxidation processes (AOPs) offers insight into environmental applications of chemical research. This area focuses on the removal of pharmaceuticals from water, showcasing the relevance of chemical compounds in environmental chemistry and pollution control (Qutob et al., 2022).

Herbicide Toxicity Studies

Studies on the toxicity of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provide examples of research on chemical compounds with potential environmental impacts. Such research is crucial for understanding the safety and ecological effects of chemical agents used in agriculture and pest control (Zuanazzi et al., 2020).

Environmental Protection and Compound Degradation

The study of acetaminophen's removal from water through adsorptive methods reflects broader scientific interests in water purification and environmental protection. This research is part of efforts to address pollution from pharmaceuticals and develop effective treatment technologies (Igwegbe et al., 2021).

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-8-12(17)4-7-14(10)18-15(19)9-20-13-5-2-11(16)3-6-13/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIWUNVEANSPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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